5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole
Description
5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is a synthetic benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at the 5-position with a (1-butoxyethoxy)methyl group. This structural motif introduces both lipophilic (butoxy chain) and moderately polar (ethoxy linkage) properties, influencing its solubility and reactivity. Its molecular formula is inferred as C₁₄H₂₀O₄, with a molecular weight of 264.31 g/mol, based on the substituent’s composition.
Properties
CAS No. |
5442-27-3 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-(1-butoxyethoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H20O4/c1-3-4-7-15-11(2)16-9-12-5-6-13-14(8-12)18-10-17-13/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
InChI Key |
ORUDRKSTTQKZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Etherification via Halomethyl Intermediate
One common approach involves the preparation of a halomethyl intermediate at the 5-position of the benzodioxole ring, which then undergoes nucleophilic substitution with 1-butoxyethanol or its derivatives to form the (1-butoxyethoxy)methyl substituent.
- Step 1: Halogenation of 1,3-benzodioxole at the 5-position to form 5-(halomethyl)-1,3-benzodioxole.
- Step 2: Reaction of the halomethyl intermediate with 1-butoxyethanol under basic conditions to promote nucleophilic substitution, yielding 5-[(1-butoxyethoxy)methyl]-1,3-benzodioxole.
This method requires careful control of temperature and solvent to avoid side reactions and ensure high selectivity.
Catalytic Functionalization Using Ruthenium Catalysts
According to patent EP4180426A1, ruthenium-based catalysts such as Ru3(CO)12 combined with triphenylphosphine derivatives can be used to facilitate selective functionalization of benzodioxole derivatives. Although this patent focuses on related 1,3-benzodioxole derivatives, the catalytic system can be adapted for the selective introduction of ether groups at the 5-position.
Multi-Step Synthesis via Hydrazone and Hemiketal Intermediates
A detailed synthetic strategy described in US Patent 6160133A involves:
- Starting from 3,4-methylenedioxyphenyl acetone derivatives.
- Performing chiral reduction of ketones to produce enantiomerically pure alcohol intermediates.
- Formation of dihydrobenzopyran intermediates via Pictet-Spengler reactions.
- Oxidation and hydrazone formation steps to introduce nitrogen functionalities.
- Final reduction and functionalization to obtain the desired benzodioxole derivatives.
While this method is primarily designed for nitrogen-containing derivatives, the intermediate steps and catalytic conditions provide insights into controlling substitution patterns on the benzodioxole ring, which can be adapted for the synthesis of 5-[(1-butoxyethoxy)methyl]-1,3-benzodioxole.
Synthesis of Related Benzodioxole Derivatives via Carboxylic Acid Intermediates
Other synthetic routes involve the preparation of benzodioxole carboxylic acid derivatives, which can be transformed into esters or ethers through standard organic reactions.
- For example, synthesis of 1,3-benzodioxole-5-carboxylic acid methyl ester from methyl gallate and dibromomethane under potassium hydrogen carbonate in dimethyl sulfoxide at 60°C has been reported with a 55% yield.
- Such intermediates can be further functionalized to introduce ether substituents analogous to the (1-butoxyethoxy)methyl group.
Comparative Data Table of Key Preparation Methods
Research Discoveries and Perspectives
- The ruthenium-catalyzed method represents a significant advancement in selective functionalization of benzodioxole derivatives, enabling high yields and stereochemical control. This is crucial for pharmaceutical applications where enantiomeric purity affects biological activity.
- The multi-step synthetic routes involving chiral reductions and cyclizations offer flexibility to introduce diverse substituents on the benzodioxole scaffold, including the (1-butoxyethoxy)methyl group, although these methods are more complex and time-consuming.
- The etherification via halomethyl intermediates remains a practical and widely used approach for introducing alkoxyalkyl substituents, balancing simplicity and efficiency.
- The synthesis of related benzodioxole carboxylic acid derivatives provides alternative pathways for functionalization and may serve as starting points for the synthesis of 5-[(1-butoxyethoxy)methyl]-1,3-benzodioxole through subsequent transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential biological activities. Derivatives of 1,3-benzodioxole have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In the medical field, 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with biological targets and pathways, which could lead to the development of new drugs.
Industry
Industrially, this compound is used in the production of various chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor agonist, modulating the activity of specific proteins and signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzodioxole derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Solubility : Alkoxy chains (e.g., butoxyethoxy) enhance lipid solubility, contrasting with allyl/propenyl groups, which slightly increase polarity. Safrole and isosafrole are insoluble in water but miscible in organic solvents .
- Thermal Stability : tert-Butyl derivatives exhibit higher boiling points (~250°C) compared to allyl/propenyl analogues (~235°C), suggesting increased stability .
Biological Activity
5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data that highlight its interactions with biological systems.
5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is a derivative of benzodioxole, a structure known for its diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 238.28 g/mol
Anticancer Properties
Research has indicated that compounds related to benzodioxole exhibit significant anticancer properties. A study focused on various benzodioxole derivatives found that some exhibited cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. Specifically, certain derivatives demonstrated the ability to induce apoptosis and inhibit DNA synthesis in these cancer cells, suggesting potential therapeutic applications in oncology .
Genotoxicity and Safety Assessment
Safety assessments have been conducted on compounds related to 1,3-benzodioxole. For instance, 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate was evaluated for genotoxicity using the Ames test and in vitro micronucleus tests. Results indicated no mutagenic effects at tested concentrations, suggesting that this class of compounds does not pose a significant genotoxic risk .
Interaction with Cholinesterases
While exploring the relationship between anticancer activity and cholinesterase inhibition, it was found that certain benzodioxole derivatives did not show significant inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). This lack of inhibition suggests that the anticancer mechanisms may not be directly related to cholinergic pathways .
Data Table: Biological Activity Summary
| Activity | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects on A549 and C6 cell lines; induces apoptosis |
| Genotoxicity | Non-mutagenic in Ames test; non-clastogenic in micronucleus test |
| Cholinesterase Inhibition | Minimal inhibition observed; no correlation with anticancer activity |
Case Study 1: Anticancer Efficacy
In a study evaluating new benzodioxole-based thiosemicarbazone derivatives, one compound was identified as particularly effective against C6 glioma cells. It demonstrated a significant increase in early and late apoptosis rates and disrupted mitochondrial membrane potential. This indicates that modifications to the benzodioxole structure can enhance anticancer efficacy .
Case Study 2: Safety Profile Assessment
A comprehensive safety assessment of related benzodioxole compounds evaluated repeated dose toxicity and potential reproductive toxicity. The findings suggested low toxicity levels under standard testing conditions, reinforcing the safety profile of these compounds for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
